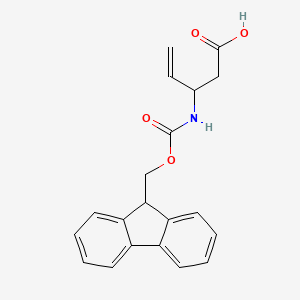![molecular formula C17H14N4O4 B2861314 N'-[(Z)-AMINO(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE CAS No. 325804-77-1](/img/structure/B2861314.png)
N'-[(Z)-AMINO(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-isonicotinoyl-6-methoxy-2-oxo-2H-chromene-3-carbohydrazonamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-isonicotinoyl-6-methoxy-2-oxo-2H-chromene-3-carbohydrazonamide typically involves multiple steps. One common method starts with the preparation of 6-methoxy-2-oxo-2H-chromene-3-carbohydrazide. This intermediate is then reacted with isonicotinoyl chloride under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-isonicotinoyl-6-methoxy-2-oxo-2H-chromene-3-carbohydrazonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydrazonamide moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-oxo-2H-chromene-3-carbohydrazonamide.
Reduction: Formation of 6-methoxy-2-hydroxy-2H-chromene-3-carbohydrazonamide.
Substitution: Formation of various substituted hydrazonamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N’-isonicotinoyl-6-methoxy-2-oxo-2H-chromene-3-carbohydrazonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially enhanced biological activities.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine
Medically, (Z)-N’-isonicotinoyl-6-methoxy-2-oxo-2H-chromene-3-carbohydrazonamide is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable lead compound for drug discovery.
Mécanisme D'action
The mechanism of action of (Z)-N’-isonicotinoyl-6-methoxy-2-oxo-2H-chromene-3-carbohydrazonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in disease processes, leading to therapeutic effects. The exact molecular pathways involved are still under investigation, but early studies indicate that it may affect signaling pathways related to cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-methoxy-2-oxo-2H-chromene-3-carbohydrazide: A precursor in the synthesis of the target compound.
Isonicotinoyl hydrazide: Shares the isonicotinoyl moiety and exhibits similar biological activities.
2-oxo-2H-chromene derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
What sets (Z)-N’-isonicotinoyl-6-methoxy-2-oxo-2H-chromene-3-carbohydrazonamide apart from similar compounds is its unique combination of the chromene and isonicotinoyl moieties. This combination enhances its ability to interact with multiple biological targets, potentially leading to a broader spectrum of therapeutic effects.
Propriétés
IUPAC Name |
N-[(Z)-[amino-(6-methoxy-2-oxochromen-3-yl)methylidene]amino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-24-12-2-3-14-11(8-12)9-13(17(23)25-14)15(18)20-21-16(22)10-4-6-19-7-5-10/h2-9H,1H3,(H2,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAAXXUZYJLPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=NNC(=O)C3=CC=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)/C(=N/NC(=O)C3=CC=NC=C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727354 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
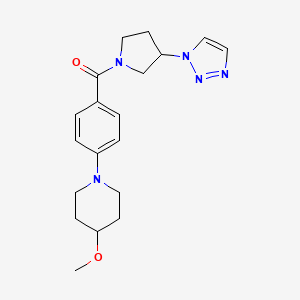
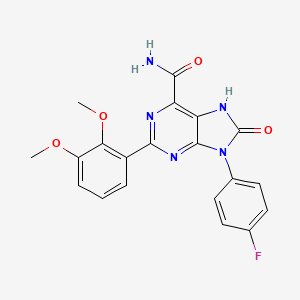
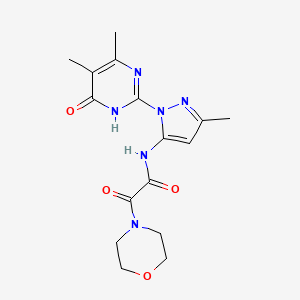
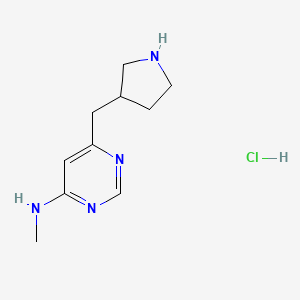
![3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2861240.png)
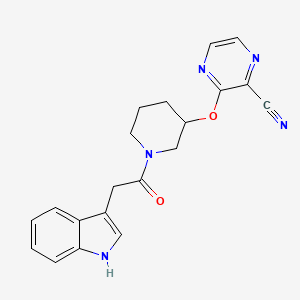
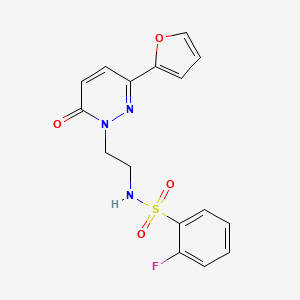
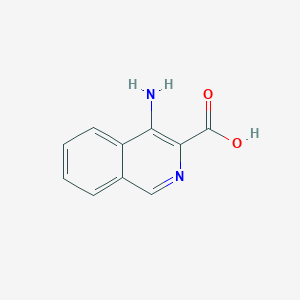
![4-ethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2861247.png)
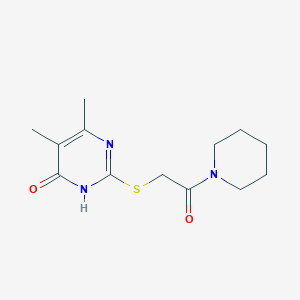
![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8R,8aR,9R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/new.no-structure.jpg)
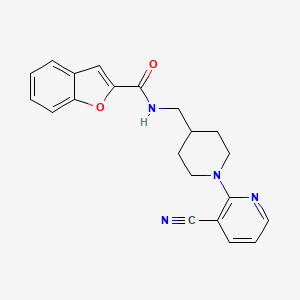
![N-(2,5-dimethylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2861252.png)
